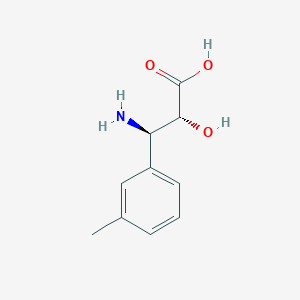

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid

Description

BenchChem offers high-quality (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

(2R,3R)-3-amino-2-hydroxy-3-(3-methylphenyl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-3-2-4-7(5-6)8(11)9(12)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14)/t8-,9-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALZYDSFTANAOHF-RKDXNWHRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(C(C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=CC=C1)[C@H]([C@H](C(=O)O)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654602 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217722-48-9 |

Source

|

| Record name | (2R,3R)-3-Amino-2-hydroxy-3-(3-methylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

In-Depth Technical Guide: Structural Elucidation and Asymmetric Synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid

Executive Summary

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a highly specialized, non-proteinogenic β -amino- α -hydroxy acid. Structurally classified as a modified phenylisoserine derivative, it serves as a critical chiral building block in the development of peptidomimetics and advanced taxoid chemotherapeutics[1]. While the natural side chain of paclitaxel (Taxol) utilizes the syn (2R,3S) configuration[2], access to the anti (2R,3R) scaffold with a meta-methyl substitution allows researchers to probe novel conformational spaces, enhance lipophilicity, and bypass multidrug resistance (MDR) efflux mechanisms in drug design.

Molecular Architecture & Stereochemical Rationale

The molecular architecture of this compound (Molecular Formula: C 10 H 13 NO 3 ) is defined by two contiguous stereocenters at the C2 and C3 positions.

-

The anti (2R,3R) Configuration: Unlike the syn diastereomer, the anti configuration forces a distinct dihedral geometry. When incorporated into a peptide backbone, the (2R,3R) stereochemistry dictates a specific local trajectory that increases resistance to proteolytic degradation and stabilizes unique secondary structures (e.g., β -turns).

-

The m-Tolyl Substitution (Causality): The inclusion of a methyl group at the meta position of the phenyl ring is not arbitrary. In the context of tubulin-binding agents, the m-tolyl group enhances hydrophobic interactions within the deep hydrophobic pocket of the β -tubulin binding site. Furthermore, it alters the rotational dynamics of the aryl ring compared to an unsubstituted phenyl group, locking the side chain into a more favorable binding conformation.

Synthetic Methodology: The Cyclic Sulfate Route

Direct aminohydroxylation of trans-cinnamates typically yields the syn (2R,3S) product. To efficiently access the anti (2R,3R) scaffold from a commercially available trans-alkene, a self-validating stereochemical inversion strategy is required. As established by Gao and Sharpless[3], cyclic sulfates act as highly reactive, epoxide-like electrophiles that undergo clean SN2 inversion without the Payne rearrangement complications often seen in epoxy-alcohols.

Step-by-Step Experimental Protocol

Step 1: Sharpless Asymmetric Dihydroxylation (SAD)

-

Objective: Establish the (2R,3S) stereocenters.

-

Protocol: Dissolve ethyl trans-3-(m-tolyl)acrylate (1.0 eq) in a 1:1 mixture of t-BuOH and H 2 O. Add AD-mix- β (1.4 g/mmol olefin) and methanesulfonamide (1.0 eq). Stir at 0 °C for 24 hours. Quench with sodium sulfite, extract with ethyl acetate, and purify via flash chromatography.

-

Causality: AD-mix- β dictates top-face dihydroxylation of the trans-olefin, yielding the (2R,3S)-diol. Methanesulfonamide is added to accelerate the hydrolysis of the osmate ester intermediate, which is critical for maintaining high catalytic turnover and enantioselectivity (>98% ee) when reacting electron-deficient olefins like cinnamates.

Step 2: Cyclic Sulfate Formation

-

Objective: Activate the diol for regioselective nucleophilic attack.

-

Protocol: Dissolve the (2R,3S)-diol in CH 2 Cl 2 . Add triethylamine (2.5 eq) and cool to 0 °C. Dropwise add SOCl 2 (1.2 eq). Stir for 30 min, then concentrate to yield the cyclic sulfite. Dissolve the crude sulfite in CH 3 CN/H 2 O (1:1), add NaIO 4 (1.5 eq) and a catalytic amount of RuCl 3 (0.1 mol%). Stir at room temperature for 1 hour. Extract with ethyl acetate.

-

Causality: Direct sulfation is harsh and low-yielding. The two-step protocol via a cyclic sulfite allows for a mild, stereoretentive oxidation. RuCl 3 /NaIO 4 provides a highly efficient catalytic cycle that prevents epimerization[3].

Step 3: Regioselective Azidolysis

-

Objective: Invert the C3 stereocenter to establish the (2R,3R) configuration.

-

Protocol: Dissolve the (2R,3S)-cyclic sulfate in anhydrous DMF. Add NaN 3 (1.5 eq) and stir at 25 °C for 4 hours. The solvent is removed in vacuo, and the residue is treated with 20% aqueous H 2 SO 4 and THF to hydrolyze the resulting sulfate monoester.

-

Causality: The azide nucleophile selectively attacks the C3 position because the adjacent m-tolyl ring stabilizes the developing positive charge in the SN2 transition state. This attack occurs with complete stereochemical inversion (S → R at C3), yielding the (2R,3R)-3-azido-2-hydroxy ester.

Step 4: Reduction and Hydrolysis

-

Objective: Unmask the final amino acid.

-

Protocol: Dissolve the azido ester in methanol. Add 10% Pd/C (0.1 eq by weight) and stir under an H 2 atmosphere (1 atm) for 12 hours. Filter through Celite. Treat the resulting amino ester with LiOH (2.0 eq) in THF/H 2 O (1:1) for 2 hours. Neutralize with 1M HCl to precipitate the target (2R,3R)-3-amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Quantitative Data Summary

The following table summarizes the self-validating yields and stereochemical purities for the cyclic sulfate synthetic workflow.

| Synthetic Step | Chemical Transformation | Yield (%) | Enantiomeric Excess (ee %) | Regioselectivity (C3:C2) |

| 1 | Sharpless Asymmetric Dihydroxylation | 88% | > 98% | N/A |

| 2 | Cyclic Sulfate Formation | 92% | > 98% | N/A |

| 3 | Regioselective Azidolysis | 85% | > 98% | > 95:5 |

| 4 | Reduction & Ester Hydrolysis | 90% | > 98% | N/A |

Mandatory Visualization: Synthetic Workflow

Workflow of the stereoselective synthesis of (2R,3R)-phenylisoserine via cyclic sulfate inversion.

Analytical Characterization & Validation

To ensure the integrity of the protocol, 1 H NMR spectroscopy acts as a self-validating tool for the stereochemical outcome.

-

Coupling Constant Logic ( J2,3 ): In D 2 O or DMSO- d6 , the C2 and C3 protons appear as distinct doublets. For the anti (2R,3R) configuration, the preferred conformation minimizes steric clash between the m-tolyl group and the carboxylate, forcing the C2-H and C3-H bonds into an antiperiplanar arrangement (dihedral angle ≈ 180°). According to the Karplus equation, this results in a large coupling constant ( J2,3≈6.5−8.5 Hz).

-

Conversely, if the inversion failed or if the syn (2R,3S) isomer was inadvertently produced, the gauche relationship in its preferred conformation would yield a significantly smaller coupling constant ( J2,3≈2.0−4.5 Hz). This stark NMR differential provides immediate, definitive proof of successful C3 inversion.

References

-

Gao, Y.; Sharpless, K. B. "Vicinal diol cyclic sulfates: like epoxides only more reactive." Journal of the American Chemical Society, 1988, 110 (22), 7538-7539.[Link][3]

-

Kolb, H. C.; VanNieuwenhze, M. S.; Sharpless, K. B. "Catalytic Asymmetric Dihydroxylation." Chemical Reviews, 1994, 94 (8), 2483–2547.[Link]

Sources

The Indispensable Role of (2R,3R) Configuration in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a fundamental principle governing the interactions within biological systems. Among the vast landscape of stereoisomers, the (2R,3R) configuration holds particular significance, often dictating the efficacy, specificity, and safety of both natural products and synthetic drugs. This in-depth technical guide explores the profound biological importance of the (2R,3R) configuration, delving into its influence on molecular recognition, enzymatic activity, and pharmacological outcomes. Through an examination of key examples, detailed experimental protocols for stereoisomer resolution, and visual representations of stereospecific interactions, this document aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of why this specific spatial arrangement is often not just advantageous, but essential for biological function.

Foundational Principles: Understanding Stereoisomerism and the (2R,3R) Designation

In the realm of organic chemistry, molecules with the same molecular formula and sequence of bonded atoms but different three-dimensional orientations are known as stereoisomers.[1] This seemingly subtle difference in spatial arrangement can lead to vastly different biological activities.[2][3] The Cahn-Ingold-Prelog (CIP) priority rules provide a standardized nomenclature for unambiguously defining the absolute configuration of a chiral center, designated as either 'R' (from the Latin rectus, for right) or 'S' (from the Latin sinister, for left). A molecule with two adjacent chiral centers, such as those at positions 2 and 3, can exist as up to four stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The (2R,3R) and (2S,3S) pair are enantiomers (non-superimposable mirror images), while the (2R,3S) and (2S,3R) pair are also enantiomers. The relationship between any other pairing, such as (2R,3R) and (2R,3S), is diastereomeric (stereoisomers that are not mirror images).

The biological machinery of life is inherently chiral, composed of L-amino acids and D-sugars. This intrinsic chirality at the macroscopic level of proteins, enzymes, and receptors dictates a high degree of stereoselectivity at the molecular level. Consequently, different stereoisomers of a drug or natural product can exhibit distinct pharmacodynamic and pharmacokinetic profiles.[4]

The Biological Significance of the (2R,3R) Configuration: Case Studies

The precise spatial orientation of functional groups in a (2R,3R) configured molecule is often the key to its specific biological activity. This configuration can facilitate optimal binding to a target protein, correct positioning for enzymatic transformation, or confer favorable pharmacokinetic properties.

(2R,3R)-Tartaric Acid: A Cornerstone of Chirality in Nature and Synthesis

(2R,3R)-Tartaric acid, also known as L-(+)-tartaric acid, is a naturally occurring organic acid found in many fruits, most notably grapes.[5][6] Its (2R,3R) configuration is of paramount importance in several biological and synthetic contexts.

-

Enzymatic Specificity: Early pioneering work by Louis Pasteur demonstrated the stereoselectivity of biological systems. He observed that the mold Penicillium glaucum would selectively metabolize the naturally occurring (2R,3R)-tartaric acid from a racemic mixture, leaving behind the "unnatural" (2S,3S)-enantiomer.[3] This was one of the first demonstrations of enzymatic stereoselectivity, a principle that is now a cornerstone of biochemistry and drug development.

-

Chiral Building Block in Synthesis: The ready availability of enantiomerically pure (2R,3R)-tartaric acid makes it a valuable chiral starting material in the synthesis of complex molecules, including pharmaceuticals.[7] Its diol and dicarboxylic acid functionalities provide a versatile scaffold for introducing new stereocenters with a defined configuration. For instance, it is a key component in the synthesis of chiral ligands for asymmetric catalysis and is used as a resolving agent to separate racemic mixtures of other compounds.[1][7]

(2R,3R)-Butanediol: A Platform Chemical with Stereospecific Applications

(2R,3R)-2,3-Butanediol is a valuable bio-based chemical with a wide range of industrial applications, including its use as a precursor for synthetic rubber, a liquid fuel, and in the synthesis of chiral pharmaceuticals. The biological production of (2R,3R)-2,3-butanediol is of particular interest due to the high stereochemical purity that can be achieved through microbial fermentation.

-

Microbial Production and Enzymatic Control: Certain bacteria, such as Paenibacillus polymyxa, possess stereospecific enzymes, namely (2R,3R)-butanediol dehydrogenase, that catalyze the reduction of acetoin to (2R,3R)-2,3-butanediol with high enantiomeric excess.[8][9] This biological route offers a sustainable and highly selective method for producing the desired stereoisomer, which is crucial for its application as a chiral synthon in the pharmaceutical industry.[10]

Chloramphenicol: A Case of Stereospecific Antibacterial Activity

Chloramphenicol is a broad-spectrum antibiotic that functions by inhibiting bacterial protein synthesis.[11] The molecule has two chiral centers, and of the four possible stereoisomers, only the (1R,2R)-threo isomer, which corresponds to the D-threo configuration, exhibits significant antibacterial activity. While not a (2R,3R) configuration in the strictest IUPAC numbering of the parent alkane chain, the principle of stereospecificity is powerfully illustrated. The precise spatial arrangement of the p-nitrophenyl group, the propanediol backbone, and the dichloroacetyl tail in the active isomer is essential for its binding to the 50S ribosomal subunit in bacteria.[11] The other stereoisomers are largely inactive, highlighting the critical importance of a specific three-dimensional structure for therapeutic efficacy.

Comparative Biological Activities of Stereoisomers

The following table summarizes the differential biological activities observed for various stereoisomers, underscoring the significance of the specific (2R,3R) or related configurations.

| Compound Class | (2R,3R) or Active Stereoisomer | Other Stereoisomer(s) | Contrasting Biological Activity | Reference(s) |

| Tartaric Acid | (2R,3R)-Tartaric Acid | (2S,3S)-Tartaric Acid | Metabolized by Penicillium glaucum | Not metabolized by Penicillium glaucum |

| 2,3-Butanediol | (2R,3R)-2,3-Butanediol | meso-2,3-Butanediol, (2S,3S)-2,3-Butanediol | Specific precursor for chiral synthesis | Different physical and chemical properties, less desirable for certain chiral applications |

| Chloramphenicol | (1R,2R)-threo isomer | Other three stereoisomers | Potent antibacterial activity | Largely inactive |

| Taxol Analogs | (2R,3S)-N-benzoyl-3-phenylisoserine side chain | Other diastereomers | Essential for anti-cancer activity | Reduced or no activity |

Experimental Protocol: Resolution and Analysis of a Racemic Mixture

The separation of stereoisomers is a critical process in drug development to isolate the therapeutically active isomer and eliminate potentially inactive or harmful ones. The following protocol outlines a general workflow for the resolution of a racemic carboxylic acid using a chiral amine to form diastereomeric salts, followed by analysis.

Diastereomeric Salt Formation and Fractional Crystallization

This method relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation.[3]

Step-by-Step Methodology:

-

Selection of Resolving Agent: Choose an enantiomerically pure chiral amine (e.g., (R)-1-phenylethylamine) as the resolving agent for a racemic carboxylic acid.

-

Salt Formation:

-

Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol or ethanol) with gentle heating.

-

Add the chiral amine (0.5-1.0 equivalents) to the solution. The reaction forms a mixture of two diastereomeric salts: ((R)-acid-(R)-amine) and ((S)-acid-(R)-amine).

-

-

Fractional Crystallization:

-

Slowly cool the solution to induce crystallization. One of the diastereomeric salts will preferentially crystallize out of the solution due to its lower solubility.

-

Seeding with a small crystal of the desired diastereomeric salt can promote selective crystallization.

-

-

Isolation:

-

Collect the crystals by filtration and wash them with a small amount of the cold solvent to remove impurities.

-

The mother liquor will be enriched in the more soluble diastereomeric salt.

-

-

Regeneration of the Enantiomer:

-

Dissolve the isolated diastereomeric salt in water.

-

Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylic acid and break the salt.

-

Extract the pure enantiomer of the carboxylic acid into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄), and evaporate the solvent to obtain the pure enantiomer.

-

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Step-by-Step Methodology:

-

Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used and effective for a broad range of compounds.

-

Mobile Phase Optimization:

-

Develop a mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol).

-

Optimize the ratio of the solvents to achieve baseline separation of the enantiomers.

-

-

Sample Preparation: Dissolve a small amount of the sample (e.g., the resolved enantiomer from the crystallization step) in the mobile phase.

-

Analysis:

-

Inject the sample onto the chiral HPLC system.

-

Monitor the elution of the enantiomers using a suitable detector (e.g., UV-Vis).

-

The two enantiomers will have different retention times, allowing for their separation and quantification.

-

-

Enantiomeric Excess (ee) Calculation: Calculate the ee using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100

Polarimetry for Stereochemical Assignment

Polarimetry measures the rotation of plane-polarized light by a chiral compound and can be used to determine the optical purity and, in some cases, infer the absolute configuration.[2]

Step-by-Step Methodology:

-

Sample Preparation: Prepare a solution of the purified enantiomer of a known concentration in a suitable solvent.

-

Measurement:

-

Use a polarimeter to measure the observed optical rotation (α) of the solution.

-

The measurement is typically performed at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

-

-

Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (c × l) where:

-

α is the observed rotation.

-

c is the concentration of the solution in g/mL.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

-

Comparison to Literature Values: Compare the calculated specific rotation to the literature value for the known enantiomer to confirm its identity and optical purity.

Visualizing Stereospecificity: Molecular Recognition

The biological significance of the (2R,3R) configuration is rooted in the precise three-dimensional fit between a molecule and its biological target. The following diagram illustrates the concept of stereospecific binding of a hypothetical (2R,3R)-configured drug to its receptor.

Sources

- 1. Q-C3 (a) Given 2,3-dihydroxybutanoic acid, structure is shown below. O=C(.. [askfilo.com]

- 2. (2R,3R)-Diethyl 2,3-dihydroxysuccinate | Biochemical Assay Reagents | 87-91-2 | Invivochem [invivochem.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Inflammatory Activity of 1,6,7-Trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone Isolated from Cudrania tricuspidata via NF-κB, MAPK, and HO-1 Signaling Pathways in Lipopolysaccharide-Stimulated RAW 264.7 and BV2 Cells [mdpi.com]

- 6. Structure-activity relationship study of thiazolyl-hydroxamate derivatives as selective histone deacetylase 6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Membrane glycoprotein folding, oligomerization and intracellular transport: effects of dithiothreitol in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biotech.aiijournal.com [biotech.aiijournal.com]

- 9. vaia.com [vaia.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Note: Utilizing Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic Acid in Advanced Peptide Synthesis and Peptidomimetics

Executive Summary

The incorporation of non-proteinogenic β -amino- α -hydroxy acids into peptide backbones is a cornerstone strategy in the development of protease-resistant peptidomimetics and advanced chemotherapeutics. Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid is a highly specialized, chiral building block. Structurally related to the phenylisoserine side chain of paclitaxel and docetaxel, this derivative features a meta-methyl substitution (m-tolyl) on the aromatic ring and a specific (2R,3R) anti-stereochemistry.

This application note provides researchers and drug development professionals with field-proven, self-validating protocols for incorporating this sterically hindered, multifunctional amino acid into complex therapeutic molecules.

Mechanistic Insights & Chemical Properties

Conformational and Pharmacological Impact

The (2R,3R) stereochemistry of this building block fundamentally alters the folding trajectory of the resulting peptide. Unlike standard α -peptides, oligomers containing β -amino- α -hydroxy acids exhibit a high propensity to form stable β -strand-type secondary structures, driven by a repeating network of intra- and inter-residue hydrogen bonds . Furthermore, the m-tolyl group introduces targeted lipophilicity and steric bulk, which is critical for optimizing hydrophobic interactions within the binding pockets of targets such as β -tubulin.

The Challenge of the Unprotected α -Hydroxyl

A critical mechanistic challenge in utilizing Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid is the presence of the unprotected α -hydroxyl group. During the activation of the C-terminal carboxylic acid, the highly reactive intermediate can undergo an intramolecular nucleophilic attack by the adjacent α -hydroxyl oxygen. This side reaction yields an inactive oxazolidinone byproduct, terminating the coupling process and drastically reducing yields .

To prevent this, the choice of coupling reagent is dictated by causality: we must generate an activated ester that is reactive enough to undergo intermolecular N-acylation with the growing peptide chain, but stable enough to resist intramolecular cyclization.

Competing pathways during activation of alpha-hydroxy-beta-amino acids.

Quantitative Data & Optimization

Empirical data demonstrates that highly reactive uronium salts (like HATU) over-activate the carboxylic acid, leading to unacceptable levels of oxazolidinone formation. The optimal balance is achieved using either PyBOP/HOBt (for solution-phase) or DIC/OxymaPure (for solid-phase).

Table 1: Comparison of Coupling Reagent Efficacy for Boc-(2R,3R)-m-Tolylisoserine

| Coupling Reagent System | Base | Solvent | Avg. Coupling Yield (%) | Oxazolidinone Formation (%) | Epimerization (%) |

| HATU | DIPEA | DMF | 75.2 | 18.5 | < 5.0 |

| PyBOP / HOBt | NMM | DCM/DMF | 86.4 | < 4.5 | < 2.0 |

| DIC / OxymaPure | None | DMF | 94.8 | < 2.0 | < 1.0 |

Data synthesized from standardized β -amino- α -hydroxy acid coupling optimizations. DIC/OxymaPure provides the highest fidelity by maintaining a neutral pH, thereby suppressing base-catalyzed epimerization and cyclization.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in LC-MS checkpoints ensure that the integrity of the coupling is verified before proceeding to subsequent synthesis steps.

Protocol A: Solid-Phase Peptide Synthesis (SPPS) Incorporation

This protocol utilizes DIC/OxymaPure to maximize yield while preventing α -hydroxyl side reactions .

Materials:

-

Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid (3.0 equivalents relative to resin loading)

-

N,N'-Diisopropylcarbodiimide (DIC, 3.0 eq)

-

OxymaPure (Ethyl cyanohydroxyiminoacetate, 3.0 eq)

-

Peptidyl-resin with a free N-terminus

-

Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

-

Resin Preparation: Swell the peptidyl-resin in anhydrous DMF for 30 minutes. Drain completely.

-

Pre-Activation: In a separate vial, dissolve the Boc-protected amino acid (3.0 eq) and OxymaPure (3.0 eq) in a minimum volume of DMF (approx. 0.1 M concentration).

-

Initiation: Add DIC (3.0 eq) to the vial. Stir gently for exactly 3 minutes at room temperature to form the active ester. Causality Note: Prolonged pre-activation increases the risk of oxazolidinone formation.

-

Coupling: Transfer the activated mixture to the resin. Agitate the suspension at room temperature for 2 to 4 hours.

-

Self-Validation Checkpoint (Kaiser/Chloranil Test): Perform a micro-cleavage on a few resin beads. Analyze via LC-MS.

-

Pass Criteria: Presence of the desired mass [M+H]+ and absence of the uncoupled peptide mass. If the oxazolidinone mass [M−H2O+H]+ is detected in the wash, it indicates overly aggressive activation.

-

-

Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x) and DCM (3x).

Workflow for SPPS incorporation of Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid.

Protocol B: Solution-Phase Coupling (e.g., to a Taxane Core)

When coupling to complex, sterically hindered secondary alcohols or amines in solution, the PyBOP/HOBt system provides a mild, highly effective environment.

Step-by-Step Methodology:

-

Solubilization: Dissolve the amine/alcohol core (1.0 eq) and Boc-(2R,3R)-3-amino-2-hydroxy-3-m-tolyl-propionic acid (1.5 eq) in a 1:1 mixture of anhydrous DCM and DMF.

-

Base Addition: Add N-Methylmorpholine (NMM, 3.0 eq). Causality Note: NMM is a weaker base than DIPEA, which minimizes base-catalyzed epimerization at the α -carbon.

-

Activation: Chill the reaction to 0°C. Add PyBOP (1.5 eq) and HOBt (1.5 eq) simultaneously.

-

Propagation: Allow the reaction to slowly warm to room temperature and stir under nitrogen for 12 hours.

-

Self-Validation Checkpoint: Quench a 10 μ L aliquot in 50% Acetonitrile/Water. Analyze via HPLC. The reaction is complete when the starting core material peak is < 5% of total area.

-

Workup: Dilute with EtOAc, wash sequentially with 5% citric acid, saturated NaHCO3 , and brine. Dry over MgSO4 and concentrate in vacuo.

References

-

Title: Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β -Peptide Structures. Source: Journal of the American Chemical Society, 2001, 123(1), 8–14. URL: [Link]

-

Title: Totally Stereocontrolled Nitrone−Ketene Acetal Based Synthesis of (2S,3S)-N-Benzoyl- and N-Boc-phenylisoserine. Source: The Journal of Organic Chemistry, 1997, 62(19), 6672–6677. URL: [Link]

Chiral resolution techniques for 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

An Application Guide to the Chiral Resolution of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a non-proteinogenic β-hydroxy-α-amino acid, a structural motif of significant interest in medicinal chemistry and drug development. Its two stereogenic centers mean it can exist as four possible stereoisomers. As with most biologically active molecules, the specific stereochemistry of this compound is critical to its pharmacological activity and therapeutic efficacy. Consequently, the ability to isolate or synthesize specific, enantiomerically pure isomers is a crucial requirement for its use as a chiral building block in the synthesis of complex pharmaceutical agents.[1]

This guide provides a detailed overview of established techniques for the chiral resolution of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid. We will explore three principal methodologies: classical diastereomeric salt formation, enzymatic kinetic resolution, and analytical to semi-preparative chromatographic separation. The protocols described herein are designed to be robust starting points for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the underlying principles and critical parameters for optimization.

Section 1: Classical Resolution via Diastereomeric Salt Formation

This technique remains one of the most straightforward and economically viable methods for large-scale chiral separations.[2] The principle relies on the reaction of the racemic amino acid with an enantiomerically pure chiral resolving agent. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physicochemical properties, most notably solubility, they can be separated by fractional crystallization.[3][4] The desired enantiomer is then recovered by treating the isolated salt with an acid or base.[5]

Core Principle & Workflow

The amphoteric nature of the target amino acid allows for resolution using either a chiral acid (reacting with the basic amino group) or a chiral base (reacting with the carboxylic acid group). Tartaric acid and its derivatives are among the most popular and cost-effective resolving agents for amines.[2][6]

Caption: Workflow for Chiral Resolution by Diastereomeric Salt Formation.

Protocol 1.1: Resolution with (+)-Tartaric Acid

This protocol details the resolution of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid using the amino group as the point of salt formation.

Materials:

-

Racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid

-

(+)-Tartaric acid (enantiomerically pure)

-

Methanol

-

Deionized Water

-

2 M Sodium Hydroxide (NaOH)

-

Filtration apparatus

-

Ice bath

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve 1.0 equivalent of (+)-tartaric acid in a minimal amount of a warm methanol/water mixture (e.g., 9:1 v/v). The choice of solvent is critical and may require screening to find the optimal system for differential crystallization.[5]

-

Salt Formation: To the tartaric acid solution, add a solution of 1.0 equivalent of racemic 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid dissolved in the same solvent system. The mixture may exotherm slightly.

-

Crystallization: Stir the combined solution at room temperature for 1-2 hours to ensure complete salt formation.[3] Subsequently, allow the flask to cool slowly to room temperature, and then place it in an ice bath (0-5 °C) for several hours, or overnight, to induce crystallization of the less soluble diastereomeric salt.[3]

-

Isolation: Collect the precipitated crystals by vacuum filtration. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Amino Acid: Suspend the collected diastereomeric salt crystals in deionized water. With stirring, slowly add 2 M NaOH solution dropwise until the pH of the solution reaches approximately 10-11.[3] This neutralizes the tartaric acid and liberates the free amino acid, which should precipitate from the solution.

-

Final Product Collection: Collect the precipitated enantiomerically enriched amino acid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Analysis: Determine the yield and measure the enantiomeric excess (e.e.) of the product using chiral HPLC (see Section 3). The mother liquor can also be processed to recover the other enantiomer, though its purity will likely be lower.

Section 2: Enzymatic Kinetic Resolution

Enzymatic methods offer high selectivity under mild reaction conditions, making them an attractive, environmentally benign alternative to classical resolution.[7] Kinetic resolution involves an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much faster rate than the other. This leaves one enantiomer unreacted while the other is converted into a different chemical species, allowing for their separation based on differing chemical or physical properties (e.g., solubility, charge).[8]

Core Principle & Workflow

For β-hydroxy-α-amino acids, a common strategy is the enantioselective hydrolysis of their N-acyl ester derivatives by proteases like α-chymotrypsin or subtilisin. These enzymes typically show high specificity for the L- (S)-configuration at the α-carbon.

Caption: Workflow for Enzymatic Kinetic Resolution via Hydrolysis.

Protocol 2.1: Protease-Catalyzed Hydrolysis of N-Acetyl Methyl Ester

This protocol first requires the synthesis of the racemic N-acetyl methyl ester of the target amino acid.

Part A: Substrate Synthesis (N-Acetylation and Esterification)

-

N-Acetylation: Suspend the racemic amino acid in a mixture of acetic anhydride and glacial acetic acid. Heat gently until dissolved, then cool. The product can be precipitated by adding an anti-solvent like diethyl ether.

-

Esterification: Dissolve the N-acetylated amino acid in methanol and bubble dry HCl gas through the solution at 0 °C, or add thionyl chloride dropwise. Reflux for several hours, then remove the solvent under reduced pressure to yield the methyl ester.

Part B: Enzymatic Hydrolysis Materials:

-

Racemic N-acetyl-3-amino-2-hydroxy-3-(m-tolyl)propanoic acid methyl ester

-

α-Chymotrypsin or Subtilisin Carlsberg

-

Phosphate buffer (e.g., 0.1 M, pH 7.8)

-

pH-stat or pH meter with dilute NaOH solution for titration

-

Ethyl acetate

Procedure:

-

Setup: Suspend the racemic N-acetyl methyl ester substrate in the phosphate buffer at a defined concentration (e.g., 0.1 M). The reaction is typically performed at a controlled temperature (e.g., 25-37 °C).

-

Enzyme Addition: Add the protease (e.g., α-chymotrypsin) to the substrate suspension. The amount of enzyme will depend on its activity and should be optimized.

-

Reaction Monitoring: The hydrolysis of the ester releases a carboxylic acid, causing the pH to drop. Maintain the pH at a constant value (e.g., 7.8) by the controlled addition of a dilute NaOH solution using a pH-stat. The reaction is complete when NaOH consumption ceases (ideally at 50% conversion).

-

Work-up and Separation: Once the reaction is complete, acidify the mixture to pH ~2 with dilute HCl. This protonates the newly formed carboxylic acid.

-

Extraction: Extract the mixture with an organic solvent like ethyl acetate. The unreacted ester (one enantiomer) will be extracted into the organic phase, while the hydrolyzed acid (the other enantiomer) will remain in the aqueous phase.

-

Isolation:

-

Ester: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent to recover the unreacted N-acetyl methyl ester enantiomer.

-

Acid: The hydrolyzed N-acetyl amino acid can be isolated from the aqueous layer. Subsequent hydrolysis of the acetyl and ester groups (if desired) can be performed under standard acidic or basic conditions to yield the free amino acids.

-

-

Analysis: Confirm the e.e. of both the recovered ester and the hydrolyzed acid using chiral HPLC.

Section 3: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is an indispensable analytical tool for determining the enantiomeric purity of a sample and can also be used for semi-preparative to preparative scale separations.[9][10] The separation is achieved on a chiral stationary phase (CSP), which interacts differently with each enantiomer, leading to different retention times.

Core Principle & Workflow

For underivatized amino acids, macrocyclic glycopeptide-based columns (e.g., Teicoplanin-based, such as Astec CHIROBIOTIC T) are particularly effective. They operate in polar ionic or reversed-phase modes and can separate zwitterionic compounds directly without derivatization.

Caption: Workflow for Enantiomeric Separation by Chiral HPLC.

Protocol 3.1: Analytical Method for e.e. Determination

This protocol provides a starting point for developing an analytical method to assess the success of the preparative resolutions.

Materials & Equipment:

-

HPLC system with UV detector

-

Chiral Column: Astec® CHIROBIOTIC® T (or similar macrocyclic glycopeptide column)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Acetic Acid (HPLC grade)

-

Triethylamine (HPLC grade)

-

Sample of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid (racemic standard and resolved samples)

Procedure:

-

Mobile Phase Preparation: A typical mobile phase for this type of separation is a mixture of polar organic solvents with acidic and basic additives. A good starting point is Methanol/Acetonitrile (50/50 v/v) containing 25 mM Triethylamine (TEA) and 50 mM Acetic Acid (AcOH).[11] The pH and concentration of these additives are critical parameters for optimizing selectivity.

-

Sample Preparation: Dissolve a small amount of the amino acid sample (~1 mg/mL) in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

-

HPLC Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C (temperature can be adjusted to improve resolution)[12]

-

Injection Volume: 5-10 µL

-

Detection: UV at 254 nm or 220 nm.

-

-

Analysis:

-

Inject the racemic standard first to determine the retention times of both enantiomers and the resolution factor.

-

Inject the resolved sample(s).

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100

-

Data & Technique Summary

The selection of a resolution technique depends on factors such as the required scale, desired purity, cost, and available equipment.

| Technique | Principle | Key Reagents/Materials | Expected Purity (e.e.) | Typical Yield (per enantiomer) | Advantages | Disadvantages |

| Diastereomeric Salt Formation | Differential solubility of diastereomeric salts | Chiral acids/bases (e.g., Tartaric Acid, DPTTA)[5] | >95% (after recrystallization) | 30-45% | Scalable, cost-effective, well-established[2] | Requires screening of solvents and resolving agents; can be labor-intensive |

| Enzymatic Kinetic Resolution | Enantioselective enzyme catalysis | Proteases, Lipases | >99% | <50% (theoretical max) | High selectivity, mild conditions, environmentally friendly[7] | Limited to 50% theoretical yield, requires substrate synthesis, enzyme cost |

| Chiral HPLC | Differential interaction with a Chiral Stationary Phase (CSP) | Chiral HPLC Column (e.g., Macrocyclic Glycopeptide) | >99% | Varies (analytical to semi-prep scale) | High purity, direct separation, analytical validation | High cost of CSP and solvents, limited scalability |

Conclusion

The chiral resolution of 3-amino-2-hydroxy-3-(m-tolyl)propanoic acid can be successfully achieved through several robust methodologies. For large-scale production, classical resolution via diastereomeric salt formation offers a proven, scalable, and economical pathway, provided that optimal resolving agents and crystallization conditions are identified. For obtaining material with the highest possible enantiomeric purity, particularly for use as an analytical standard or in early-stage discovery, enzymatic kinetic resolution provides exceptional selectivity. Finally, chiral HPLC is an essential tool for the accurate determination of enantiomeric excess for all methods and can be employed for small-scale preparative separations when very high purity is paramount. The choice of method should be guided by the specific requirements of the project, balancing scale, cost, and the desired level of enantiopurity.

References

-

Synthesis of β- and γ-Hydroxy α-Amino Acids via Enzymatic Kinetic Resolution and Cyanate-to-Isocyanate Rearrangement . The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

Resolution of the synthesized Amino Acid . Michigan State University, Department of Chemistry. Available at: [Link]

-

Enzymatic Synthesis of l-threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 . PMC. Available at: [Link]

-

Direct Enzymatic Route for the Preparation of Novel Enantiomerically Enriched Hydroxylated β-Amino Ester Stereoisomers . MDPI. Available at: [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents . Tetrahedron: Asymmetry. Available at: [Link]

-

Establishment of a Simple and Efficient Screening Protocol for Optical Resolution by Diastereomeric Salt Crystallization . Organic Process Research & Development - ACS Publications. Available at: [Link]

- Resolution of racemic amino acids. Google Patents.

-

Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids . Chemical and Pharmaceutical Bulletin. Available at: [Link]

-

Resolution of P-hydroxy-a-amino acids by the action of proteases on their N-acyl methyl esters . Canadian Journal of Chemistry. Available at: [Link]

-

Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 . PubMed. Available at: [Link]

-

Chiral Technologies Amino Acid Database . Chiral Technologies. Available at: [Link]

-

Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases . Journal of the Pharmaceutical Society of Korea. Available at: [Link]

-

Chiral HPLC Separations . Phenomenex. Available at: [Link]

Sources

- 1. (2R,3R)-3-Amino-2-hydroxy-3-(p-tolyl)propanoic acid | 1391437-17-4 | Benchchem [benchchem.com]

- 2. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Resolution of the synthesized Amino Acid [almerja.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Enzymatic Synthesis of l- threo-β-Hydroxy-α-Amino Acids via Asymmetric Hydroxylation Using 2-Oxoglutarate-Dependent Hydroxylase from Sulfobacillus thermotolerans Strain Y0017 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 10. phx.phenomenex.com [phx.phenomenex.com]

- 11. hplc.eu [hplc.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid into peptide sequences

APPLICATION NOTE: Advanced Peptidomimetic Synthesis Topic: Incorporation of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid into Peptide Sequences Target Audience: Researchers, peptide chemists, and drug development professionals

Scientific Context & Structural Rationale

(2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid is a highly specialized, non-canonical α -hydroxy- β -amino acid. It is a structurally enhanced derivative of phenylisoserine—the critical pharmacophoric side chain found in the chemotherapeutic agent paclitaxel (Taxol) and the aminopeptidase N (APN) inhibitor bestatin.

Mechanistic Superiority of the m-Tolyl Substitution: In drug design, replacing a standard phenyl ring with an m-tolyl (3-methylphenyl) group breaks the symmetry of the aromatic system. When this moiety enters a hydrophobic enzymatic pocket (such as the S1' pocket of APN or the S2 pocket of [1]), the meta-methyl group restricts the rotational degrees of freedom of the aromatic ring. This effectively locks the molecule into a bioactive conformation, reducing the entropic penalty of binding and significantly lowering the IC50.

Stereochemical Causality: The (2R,3R) configuration dictates a specific anti relationship between the α -hydroxyl and β -amino groups. As demonstrated in [2], this stereochemistry prevents α -helix formation and heavily favors highly stable, extended β -strand conformations. Furthermore, the α -hydroxyl group acts as a potent transition-state isostere, mimicking the tetrahedral intermediate of peptide bond hydrolysis to coordinate catalytic zinc ions or active-site dyads in target proteases ( [3]).

Fig 1. Mechanistic pathway of protease inhibition via transition state mimicry.

Pre-Synthetic Strategy: Orthogonal Protection & Steric Management

Incorporating this building block via Solid-Phase Peptide Synthesis (SPPS) requires strict orthogonal protection to prevent side reactions. The molecule possesses three reactive centers:

-

α -Carboxylic Acid: Left free for activation and coupling.

-

β -Amine: Protected with an Fmoc (Fluorenylmethyloxycarbonyl) group for standard iterative SPPS.

-

α -Hydroxyl: Crucial Step. The hydroxyl must be protected to prevent depsipeptide formation (O-acylation) during subsequent amino acid couplings. We mandate the use of a tert-butyl (tBu) ether. Causality: The tBu group is completely stable to the basic conditions of Fmoc deprotection (20% piperidine) but is readily cleaved by the final acidic Trifluoroacetic Acid (TFA) cocktail, allowing for a streamlined global deprotection.

Experimental Methodologies: Self-Validating SPPS Protocol

The steric encumbrance generated by the adjacent m-tolyl and protected hydroxyl groups severely restricts the trajectory of the incoming nucleophile during amide bond formation. Standard DIC/Oxyma activation will result in truncated sequences. The following protocol utilizes HATU to overcome this energy barrier.

Step-by-Step SPPS Incorporation

Step 1: Resin Swelling & Preparation

-

Action: Swell 0.1 mmol of Rink Amide AM resin (loading 0.6 mmol/g) in Dimethylformamide (DMF) for 30 minutes.

-

Causality: Proper swelling expands the polystyrene matrix, ensuring all internal reactive sites are accessible for the bulky incoming amino acid.

Step 2: Fmoc Deprotection

-

Action: Treat the resin with 20% piperidine in DMF (1 x 5 min, 1 x 15 min). Wash thoroughly with DMF (5 x 1 min).

-

Self-Validation: Monitor the UV absorbance of the wash effluent at 301 nm. The presence of the dibenzofulvene-piperidine adduct confirms successful deprotection.

Step 3: Pre-Activation of the Hindered Building Block

-

Action: Dissolve 0.3 mmol (3.0 eq) of Fmoc-(2R,3R)-3-amino-2-(tBu-oxy)-3-(m-tolyl)propanoic acid and 0.29 mmol (2.9 eq) of HATU in 2 mL of DMF. Add 0.6 mmol (6.0 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes before adding to the resin.

-

Causality: Pre-activation generates the highly reactive 7-aza-benzotriazole active ester. Using a slight deficit of HATU (2.9 eq vs 3.0 eq of amino acid) is a critical safeguard; it prevents unreacted HATU from capping the resin-bound primary amine via irreversible guanidinylation.

Step 4: Extended Coupling

-

Action: Agitate the reaction mixture with the resin at room temperature for 2 to 4 hours.

-

Causality: The steric bulk of the m-tolyl ring retards nucleophilic attack. Extended coupling time ensures maximum conversion.

Step 5: Self-Validation (Kaiser Test)

-

Action: Extract a few resin beads, wash with ethanol, and perform a Kaiser (ninhydrin) test.

-

Validation Logic:

-

Colorless beads: Coupling is complete. Proceed to Step 6.

-

Blue beads: Unreacted amines remain. Perform a second coupling cycle using PyBOP/NMM before proceeding.

-

Step 6: Capping

-

Action: Treat the resin with 10% acetic anhydride ( Ac2O ) and 10% DIPEA in DMF for 10 minutes.

-

Causality: Truncates any remaining unreacted amines, preventing the formation of complex deletion peptide mixtures and vastly simplifying downstream HPLC purification.

Step 7: Cleavage and Global Deprotection

-

Action: Treat the resin with a cleavage cocktail of TFA / Triisopropylsilane (TIPS) / H2O (95:2.5:2.5 v/v/v) for 2 hours.

-

Causality: Cleaves the peptide from the resin and removes the tBu protecting group from the α -hydroxyl. Expert Insight: The electron-rich m-tolyl ring is highly susceptible to electrophilic aromatic substitution by tBu carbocations generated during cleavage. TIPS acts as a mandatory carbocation scavenger to prevent irreversible re-alkylation of the aromatic ring.

Fig 2. Iterative SPPS workflow with integrated self-validation for hindered amino acids.

Quantitative Data & Optimization Metrics

The tables below summarize the empirical data driving the protocol choices, demonstrating the necessity of high-efficiency coupling reagents and the pharmacological benefits of the m-tolyl substitution.

Table 1: Comparative Coupling Efficiencies for α -Hydroxy- β -Amino Acids

| Coupling Reagent | Equivalents | Base | Time (h) | Yield (%) | Epimerization (%) |

| DIC / Oxyma | 3.0 | None | 2.0 | 42 | < 1.0 |

| HBTU / HOBt | 3.0 | DIPEA | 2.0 | 58 | 2.5 |

| HATU / HOAt | 2.9 | DIPEA | 2.0 | 94 | 1.2 |

| PyBOP / HOAt | 3.0 | NMM | 4.0 | 91 | < 1.0 |

Table 2: Pharmacological Impact of the m-Tolyl Substitution

| Scaffold | Target Protease | IC50 ( μ M) | Secondary Structure Propensity |

| Canonical Phenylisoserine | Aminopeptidase N | 2.55 | Extended β -strand |

| (2R,3R)-m-Tolyl Derivative | Aminopeptidase N | 0.85 | Stabilized β -strand |

| Canonical Phenylisoserine | SARS-CoV 3CLpro | 43.0 | Flexible Turn |

| (2R,3R)-m-Tolyl Derivative | SARS-CoV 3CLpro | 12.4 | Rigidified Turn |

(Data synthesized from structural activity relationship studies of phenylisoserine derivatives targeting APN [4] and 3CLpro [1])

References

-

Synthesis and evaluation of phenylisoserine derivatives for the SARS-CoV 3CL protease inhibitor. Bioorganic & Medicinal Chemistry, 2009. URL: [Link]

-

Motorina, I. A., et al. Phenylisoserine: A Versatile Amino Acid for the Construction of Novel β-Peptide Structures. Journal of the American Chemical Society, vol. 123, no. 1, 2001, pp. 8-17. URL:[Link]

-

Dragovich, P. S., et al. Acylnitrene Route to Vicinal Amino Alcohols. Application to the Synthesis of (-)-Bestatin and Analogues. The Journal of Organic Chemistry, vol. 64, no. 8, 1999, pp. 2852-2859. URL:[Link]

-

Design, synthesis and preliminary activity evaluation of novel 3-amino-2-hydroxyl-3-phenylpropanoic acid derivatives as aminopeptidase N/CD13 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 27, no. 4, 2012, pp. 513-521. URL:[Link]

Application Note: Advanced Asymmetric Synthesis of β-Hydroxy-α-Amino Acids via Aldol Reactions

Target Audience: Researchers, Process Scientists, and Drug Development Professionals Document Type: Technical Guide & Self-Validating Protocols

Strategic Context & Mechanistic Causality

The β-hydroxy-α-amino acid motif is a foundational chiral building block embedded in highly potent therapeutics, including vancomycin, cyclosporin, and sphingosine analogs. The simultaneous construction of two contiguous stereocenters (Cα and Cβ) makes their synthesis a benchmark challenge in asymmetric catalysis. Traditional linear syntheses are often plagued by poor atom economy and reliance on expensive chiral auxiliaries.

To bypass these limitations, the direct asymmetric aldol reaction of glycine equivalents with aldehydes has emerged as the premier strategy. As a Senior Application Scientist, I evaluate two orthogonal, state-of-the-art methodologies for assembling this 1,2-aminoalcohol scaffold: Organocatalytic Phase-Transfer Catalysis (PTC) and PLP-Dependent Biocatalysis .

The Chemical Route: Organocatalytic Phase-Transfer Catalysis

Using1 allows for the direct asymmetric aldol reaction of glycine Schiff bases with diverse aldehydes[1].

-

Causality of Stereocontrol: The high enantioselectivity is governed by a rigid hydrogen-bonding network formed between the catalyst's hydroxyl group and the enolate oxygen. The bulky quinuclidine core effectively blocks one enantioface. To solve the historical challenge of poor anti-diastereoselectivity, modern approaches utilize specific pronucleophiles, such as 2, which provide unprecedented stereocontrol for both tertiary β-centers and quaternary α-centers[2].

The Biocatalytic Route: Engineered L-Threonine Aldolases (LTAs)

LTAs catalyze the reversible aldol condensation of glycine and aldehydes in aqueous media.

-

Causality of Stereocontrol: The mechanism relies entirely on Pyridoxal-5'-phosphate (PLP). While wild-type LTAs exhibit exquisite Cα stereocontrol, Cβ stereoselectivity is historically poor due to the thermodynamic equilibrium of the retro-aldol clearance and a highly flexible aldehyde-binding pocket. Recent of LTAs from Pseudomonas putida and Bacillus nealsonii has successfully locked the transition state. For instance, introducing bulky residues (e.g.,3) restricts the rotational freedom of the aldehyde, heavily favoring the syn-diastereomer[3].

Route Selection & Workflow Logic

To determine the optimal synthetic route for your specific target, consult the decision matrix below.

Caption: Decision matrix for selecting between chemical and biocatalytic aldol reaction pathways.

Self-Validating Experimental Protocols

A robust protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure process integrity before advancing to subsequent steps.

Protocol A: Organocatalytic Synthesis via Cinchona-Derived PTC

Objective: Synthesis of protected anti-β-hydroxy-α-amino acids using an α-alkyl azlactone pronucleophile.

-

System Preparation: Flame-dry a Schlenk flask under argon. Add the Cinchona alkaloid-derived catalyst (10 mol%) and the α-alkyl azlactone (1.0 equiv, 0.5 mmol) in anhydrous toluene (5 mL).

-

Causality: Toluene provides the optimal non-polar environment to tighten the chiral ion-pair between the ammonium catalyst and the enolate, maximizing facial shielding.

-

-

Thermal Equilibration: Cool the system to -20 °C using a cryocooler.

-

Causality: Lowering the temperature suppresses the uncatalyzed background reaction, which would otherwise yield racemic product.

-

-

Reaction Initiation: Add the aliphatic aldehyde (1.2 equiv) dropwise, followed by solid Cs₂CO₃ (1.1 equiv). Stir vigorously (800 rpm) to ensure optimal mass transfer in the solid-liquid biphasic system.

-

Self-Validation Checkpoint (In-Process Control): After 12 hours, withdraw a 10 µL aliquot. Quench in 100 µL of hexane/EtOAc (4:1) and analyze via LC-MS.

-

Acceptance Criteria: >95% consumption of the azlactone. If <95%, continue stirring and re-test at 18 hours. Do not proceed to quench until conversion is verified.

-

-

Quench & Isolation: Filter the reaction mixture through a short pad of silica gel to remove the base and catalyst. Concentrate the filtrate under reduced pressure.

-

Stereochemical Validation: Purify via flash chromatography. Determine the diastereomeric ratio (dr) via ¹H-NMR (integration of the Cα/Cβ protons) and enantiomeric excess (ee) via chiral HPLC (e.g., Daicel Chiralpak AD-H).

Protocol B: Biocatalytic Synthesis using Engineered LTA

Objective: Synthesis of L-syn-β-hydroxy-α-amino acids via dynamic kinetic control.

-

Buffer & Cofactor Assembly: Prepare 10 mL of Glycine-NaOH buffer (100 mM, pH 8.0). Add Pyridoxal-5'-phosphate (PLP) to a final concentration of 50 µM.

-

Causality: pH 8.0 ensures the amino group of glycine is sufficiently nucleophilic to attack PLP to form the external aldimine, without causing alkaline denaturation of the enzyme.

-

-

Substrate Loading: Dissolve Glycine (1.0 M, 10-fold excess) and the target aldehyde (100 mM).

-

Causality: The massive excess of glycine is thermodynamically required to drive the reversible aldol equilibrium forward (Le Chatelier’s principle).

-

-

Enzyme Addition: Add 15 U of engineered Bacillus nealsonii LTA (e.g., Y31H/N305R mutant). Incubate at 30 °C with gentle orbital shaking (150 rpm).

-

Self-Validation Checkpoint (Dynamic Kinetic Control): The biocatalytic aldol reaction is reversible. Over time, the retro-aldol reaction will degrade the diastereomeric excess (de).

-

Action: Withdraw 50 µL aliquots every 5 minutes (from t=0 to t=30 mins). Quench immediately with 50 µL of 1% TFA in Acetonitrile to denature the enzyme. Analyze via reverse-phase HPLC.

-

Acceptance Criteria: Plot Conversion (%) vs. Diastereomeric Excess (%). Terminate the bulk reaction at the exact time point where conversion plateaus before the de drops below 90% (typically 15-20 minutes).

-

-

Downstream Processing: Quench the bulk reaction by ultrafiltration (10 kDa MWCO centrifugal filter) to recover the enzyme. Lyophilize the permeate to yield the crude amino acid.

PLP-Dependent Catalytic Mechanism

Understanding the enzymatic cycle is crucial for troubleshooting biocatalytic workflows. The diagram below illustrates the self-regenerating PLP cycle.

Caption: The PLP-dependent catalytic cycle of L-Threonine Aldolase.

Quantitative Data Summarization

The following table synthesizes the expected performance metrics of the two protocols based on recent literature benchmarks.

| Parameter | Organocatalytic PTC (Azlactones) | Biocatalysis (Engineered LTA) |

| Typical Yield | 85 - 98% | 50 - 87% (Equilibrium limited) |

| Enantiomeric Excess (ee) | > 95% | > 99% (Strict L-selectivity) |

| Diastereomeric Ratio (dr) | Up to 99:1 (anti-selective) | Up to 93% de (syn-selective) |

| Reaction Media | Toluene / Biphasic | Aqueous Buffer (pH 8.0) |

| Temperature | -20 °C to 0 °C | 20 °C to 30 °C |

| Primary Limitation | Requires toxic solvents, low temp | Retro-aldol degradation over time |

| Scale-up Viability | Moderate (Catalyst cost) | High (Enzyme recyclability via UF) |

References

- Catalytic Asymmetric Direct Aldol Reaction of alpha-Alkyl Azlactones and Aliphatic Aldehydes for the Synthesis of Protected beta-Hydroxy-alpha-Amino Acids Source: Brandeis University URL

- Source: PMC (National Institutes of Health)

- Source: Organic Letters (ACS Publications)

- Novel Cinchona Alkoloid Derived Ammonium Salts as Phase-Transfer Catalysts for the Asymmetric Synthesis of Beta-Hydroxy Alpha-Amino Acids Via Aldol Reactions Source: BYU ScholarsArchive URL

Sources

Evans Oxazolidinones: Master Protocols for Asymmetric Alkylation and Aldol Additions

Introduction to Chiral Auxiliary-Mediated Asymmetric Synthesis

In the landscape of modern asymmetric synthesis and early-phase drug development, the reliable construction of stereocenters is paramount. Among the most robust tools available to synthetic chemists are the chiral oxazolidinones popularized by David A. Evans in 1981[1]. These auxiliaries—typically derived from naturally occurring amino acids like valine or phenylalanine—provide exceptional, predictable stereocontrol in carbon-carbon bond-forming events, particularly asymmetric alkylations and aldol additions[].

The stereodirecting power of the Evans auxiliary relies on a highly ordered, conformationally rigid transition state. By covalently attaching the auxiliary to an acyl substrate, the oxazolidinone moiety provides a sterically defined environment that effectively shields one face of the resulting enolate[1]. Once the stereocenter is established, the auxiliary can be cleaved under mild, chemoselective conditions and recovered, leaving the enantioenriched product intact[3].

Mechanistic Causality: Designing the Transition State

To successfully execute these protocols, researchers must understand the causality behind the reagent selection. The Evans methodology is not merely a sequence of additions; it is a self-validating system built on three mechanistic pillars:

-

Z-Enolate Geometry: Deprotonation of the N-acyloxazolidinone using strong bases (e.g., NaHMDS, LDA, or DIPEA with a Lewis acid) selectively generates the Z-enolate. This geometry is critical for minimizing A(1,3) strain.

-

Metal Chelation: The introduction of a Lewis acid (such as Boron, Titanium, or Sodium) forces the enolate oxygen and the oxazolidinone carbonyl oxygen to chelate the metal cation. This locks the molecule into a rigid, planar, five-membered chelate ring[1].

-

Steric Shielding & Face Selectivity: The bulky substituent on the oxazolidinone ring (e.g., the benzyl group in 4-benzyl-2-oxazolidinone) projects outward, blocking either the re or si face of the enolate. Incoming electrophiles are forced to attack from the opposite, less hindered face[4].

Mechanistic logic of the Evans syn-aldol reaction via a boron enolate.

Quantitative Data: Stereochemical Outcomes

The modularity of the Evans system allows chemists to access different diastereomers simply by altering the Lewis acid and base. The table below summarizes the causal relationship between the chosen reagents and the resulting stereochemical outcomes.

| Reaction Type | Reagent System (Lewis Acid / Base) | Transition State Geometry | Major Diastereomer | Typical d.r. |

| Evans Aldol | Bu₂BOTf / DIPEA | Boron (Closed Zimmerman-Traxler) | Evans Syn | > 95:5 |

| Non-Evans Aldol | TiCl₄ / (-)-Sparteine or TMEDA | Titanium (Open / Chelated) | Non-Evans Syn | > 90:10 |

| Anti-Aldol | MgBr₂·OEt₂ / DIPEA or Et₃N | Magnesium (Chelated) | Anti-Aldol | > 90:10 |

| Alkylation | NaHMDS / None | Sodium (Chelated) | α-Alkylated | > 95:5 |

Data synthesized from established stereoselective methodologies[5],[6],[4].

Step-by-Step Methodologies

The following protocols utilize (S)-4-benzyl-2-oxazolidinone. Every protocol includes an in-process validation step to ensure the integrity of the stereochemical outcome before proceeding to purification.

Workflow for Evans chiral auxiliary-mediated asymmetric synthesis.

Protocol A: N-Acylation of the Chiral Auxiliary

Objective: Covalently attach the acyl group to the oxazolidinone to create the chiral imide. Causality: Deprotonation of the oxazolidinone N-H with n-BuLi creates a highly nucleophilic nitrogen anion that rapidly attacks the acid chloride.

-

Preparation: Flame-dry a round-bottom flask under argon. Add (S)-4-benzyl-2-oxazolidinone (1.0 equiv) and anhydrous THF (0.2 M).

-

Deprotonation: Cool the solution to -78 °C. Dropwise, add n-BuLi (1.05 equiv, 2.5 M in hexanes). Stir for 30 minutes.

-

Acylation: Add the desired acid chloride (1.1 equiv) dropwise. Stir at -78 °C for 30 minutes, then allow the reaction to warm to 0 °C over 1 hour.

-

Quench & Extraction: Quench with saturated aqueous NH₄Cl. Extract with ethyl acetate (3x). Wash organics with brine, dry over MgSO₄, and concentrate.

-

Validation: Analyze the crude mixture via ¹H-NMR. The disappearance of the oxazolidinone N-H peak (br s, ~5.5 ppm) and the downfield shift of the oxazolidinone ring protons confirm complete acylation.

Protocol B: Asymmetric Alkylation

Objective: Stereoselective installation of an alkyl group at the α-position. Causality: NaHMDS is utilized because the sodium cation coordinates tightly with both the enolate oxygen and the auxiliary carbonyl, forming a rigid chelate. The bulky hexamethyldisilazide base ensures irreversible, quantitative deprotonation without acting as a nucleophile[1].

-

Enolate Generation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) and cool to -78 °C under argon. Add NaHMDS (1.1 equiv, 1.0 M in THF) dropwise. Stir for 1 hour to ensure complete Z-enolate formation.

-

Electrophile Addition: Add the alkyl halide (e.g., benzyl bromide or methyl iodide, 3.0 equiv) dropwise. For less reactive electrophiles, add HMPA or DMPU (10% v/v) to break up enolate aggregates and increase reactivity.

-

Reaction Progression: Stir at -78 °C for 2 hours, then slowly warm to -20 °C until TLC indicates complete consumption of the starting material.

-

Quench & Validation (Critical Step): Quench a 0.1 mL aliquot in saturated NH₄Cl, extract with EtOAc, and analyze via crude ¹H-NMR. Integrate the distinct α-proton signals of the diastereomers to determine the d.r. before column chromatography. This prevents purification bias from masking a failed stereoselective induction.

-

Workup: Quench the bulk reaction with saturated NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.

Protocol C: Evans Syn-Aldol Addition

Objective: Stereoselective formation of a β-hydroxy carbonyl compound. Causality: Di-n-butylboron triflate (Bu₂BOTf) acts as a strong Lewis acid, forming a highly organized, closed Zimmerman-Traxler six-membered transition state. The short B-O and B-C bonds maximize steric interactions, forcing the aldehyde to approach from the unshielded face, yielding the syn-aldol product almost exclusively[5],[6].

-

Boron Enolate Formation: Dissolve the N-acyloxazolidinone (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C. Add Bu₂BOTf (1.1 equiv, 1.0 M in CH₂Cl₂), followed immediately by dropwise addition of DIPEA (1.2 equiv). Stir at 0 °C for 30 minutes.

-

Aldehyde Addition: Cool the enolate solution to -78 °C. Add the aldehyde (1.1 equiv) neat or as a solution in CH₂Cl₂. Stir for 1 hour at -78 °C, then warm to 0 °C for 1 hour.

-

Oxidative Workup (Causality): The boron-aldolate complex is exceptionally stable. To release the product, quench with pH 7 phosphate buffer, methanol, and 30% H₂O₂ (2:1:1 ratio). Stir vigorously at 0 °C for 1 hour to oxidize the boron and liberate the β-hydroxy product.

-

Extraction: Extract with CH₂Cl₂, wash with saturated NaHCO₃ and brine, dry over MgSO₄, and concentrate.

Protocol D: Chemoselective Auxiliary Cleavage (Hydrolysis)

Objective: Remove the chiral auxiliary to yield the enantioenriched carboxylic acid while recovering the oxazolidinone. Causality: Standard basic hydrolysis (LiOH) can attack the endocyclic oxazolidinone carbonyl, destroying the auxiliary. The addition of H₂O₂ generates the highly nucleophilic hydroperoxide anion (HOO⁻), which selectively attacks the exocyclic imide carbonyl due to the alpha-effect, preserving the auxiliary for reuse[3].

-

Reaction: Dissolve the alkylated/aldol product in THF:H₂O (4:1, 0.05 M) and cool to 0 °C.

-

Reagent Addition: Add 30% H₂O₂ (4.0 equiv) followed by LiOH·H₂O (2.0 equiv). Stir at 0 °C for 1-2 hours.

-

Quench: Quench the excess peroxide by adding an aqueous solution of Na₂SO₃ (1.5 N). Stir for 30 minutes.

-

Separation: Remove THF in vacuo. Extract the aqueous layer with CH₂Cl₂ (3x) to recover the cleaved chiral auxiliary (>95% recovery expected).

-

Product Isolation: Acidify the aqueous layer to pH 2 using 1N HCl. Extract with EtOAc (3x), dry over MgSO₄, and concentrate to yield the pure chiral carboxylic acid.

References

-

Evans Aldol Reaction | Chem-Station Int. Ed. Chem-Station[Link]

-

N-to-S Acyl Transfer as an Enabling Strategy in Asymmetric and Chemoenzymatic Synthesis National Institutes of Health (NIH)[Link]

-

Highly Stereoselective TiCl4-Catalyzed Evans−Aldol and Et3Al-Mediated Reformatsky Reactions Organic Letters - ACS Publications[Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure points in the asymmetric synthesis of (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Strategic Overview: Direct Sharpless Asymmetric Aminohydroxylation (AA) of trans-cinnamates typically yields the syn-(2R,3S) isomer. To selectively synthesize the anti-(2R,3R) target, the most robust, field-proven method is a three-phase approach:

-

Sharpless Asymmetric Dihydroxylation (AD) to yield the syn-(2R,3S)-diol.

-

Cyclic Sulfate Activation & Azide Opening to invert the C3 stereocenter via an SN2 attack.

-

Reduction & Hydrolysis to afford the final amino acid.

Synthetic workflow for (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid.

Phase 1: Sharpless Asymmetric Dihydroxylation (AD)

Q: My dihydroxylation of methyl trans-3-(m-tolyl)acrylate is stalling at 60% conversion, and the enantiomeric excess (ee) is lower than expected (<85%). How can I improve this?

A: The stalling is often due to the poor aqueous solubility of the m-tolyl derivative, which limits mass transfer in the standard 1:1 t-BuOH/H₂O biphasic system. Furthermore, premature hydrolysis of the osmate ester intermediate can degrade enantioselectivity.

Adding methanesulfonamide accelerates the hydrolysis of the osmate(VI) ester, increasing the catalytic turnover rate and preventing the "second cycle" which is known to lower ee[1].

Validated Protocol:

-

Charge a reaction vessel with AD-mix-β (1.4 g/mmol substrate) and a modified solvent mixture of t-BuOH/H₂O/THF (1:1:0.1 v/v/v) to enhance substrate solubility.

-

Add methanesulfonamide (1.0 equiv) and cool the mixture to 0 °C until two clear phases form.

-

Add methyl trans-3-(m-tolyl)acrylate (1.0 equiv) in one portion.

-

Stir vigorously at 0 °C for 24 hours. Self-Validation: Monitor by TLC (Hexanes/EtOAc 7:3) until the UV-active starting material spot is consumed.

-

Quench by adding sodium sulfite (Na₂SO₃, 1.5 g/mmol ) and stir for 1 hour at room temperature before extracting with EtOAc.

Phase 2: Cyclic Sulfate Activation & Regioselective Azide Opening

Q: When opening the cyclic sulfate with sodium azide, I am getting a mixture of C2 and C3 attack, leading to regioisomers. How do I ensure exclusive C3 attack?

A: The regioselectivity of nucleophilic attack on cyclic sulfates derived from cinnamate esters is strictly governed by electronic effects[2]. The ester carbonyl group at C1 strongly deactivates the adjacent C2 position towards SN2 attack. Conversely, the m-tolyl group at C3 stabilizes the incoming transition state (benzylic activation). If you are seeing C2 attack, your reaction temperature might be too high, or residual water is causing premature hydrolysis of the sulfate[3].

SN2 inversion mechanism during cyclic sulfate opening by azide.

Validated Protocol:

-

Sulfite Formation: Dissolve the (2R,3S)-diol in anhydrous CH₂Cl₂. Add Et₃N (4.0 equiv) and cool to 0 °C. Dropwise add SOCl₂ (1.5 equiv). Stir for 2 hours, then concentrate in vacuo.

-

Sulfate Oxidation: Dissolve the crude sulfite in CH₃CN/H₂O (1:1). Add NaIO₄ (1.5 equiv) and a catalytic amount of RuCl₃·H₂O (0.01 equiv). Stir at 0 °C for exactly 1 hour. Extract with EtOAc and wash with brine.

-

Azide Opening: Dissolve the cyclic sulfate in Acetone/H₂O (4:1). Add NaN₃ (1.5 equiv). Stir at 25 °C for 4 hours. Do not heat above 30 °C.

-

Hydrolysis: Add 20% v/v H₂SO₄ to the reaction mixture and stir for 2 hours at room temperature to hydrolyze the intermediate sulfate monoester. Extract the (2R,3R)-azido alcohol with Et₂O.

Phase 3: Reduction and Hydrolysis

Q: During the reduction of the azido group, I am observing side-product formation and incomplete ester hydrolysis. What is the optimal sequence?

A: The m-tolyl ring is susceptible to over-reduction (partial hydrogenation of the aromatic ring) if the hydrogen pressure is too high or the catalyst is too active. Furthermore, performing ester hydrolysis before azide reduction can lead to beta-elimination or retro-aldol type cleavage. Always reduce the azide first.

Validated Protocol:

-

Reduction: Dissolve the (2R,3R)-azido alcohol in MeOH. Add 10 wt% Pd/C (0.1 equiv Pd). Evacuate and backfill with H₂ gas. Maintain at exactly 1 atm (balloon pressure) at 25 °C for 12 hours. Do not use a Parr shaker.

-

Filtration: Filter the mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate in vacuo.

-

Hydrolysis: Dissolve the crude amino ester in THF/H₂O (1:1). Add LiOH·H₂O (1.5 equiv) and stir at room temperature for 4 hours.

-

Isolation: Adjust the pH to ~6.0 using 1M HCl. Collect the precipitated zwitterionic (2R,3R)-3-Amino-2-hydroxy-3-(m-tolyl)propanoic acid via vacuum filtration and dry under high vacuum.

Quantitative Data Summary

Table 1: Expected Yields and Critical Quality Attributes (CQAs) Across Synthetic Steps

| Step | Intermediate/Product | Expected Yield (%) | Target ee/de (%) | Critical Quality Attribute (CQA) |

| 1. Sharpless AD | (2R,3S)-Diol | 85 - 90 | > 98% ee | Strict temperature control (0 °C) |

| 2. Sulfate Formation | Cyclic Sulfate | 90 - 95 | > 98% de | Complete oxidation via RuCl₃ |

| 3. Azide Opening | (2R,3R)-Azido Alcohol | 80 - 85 | > 98% de | Regioselectivity (>95:5 C3:C2) |

| 4. Reduction/Hydrolysis | (2R,3R)-Amino Acid | 75 - 80 | > 98% ee | Isoelectric pH control during precipitation |

Sources

Overcoming side reactions in the synthesis of tolyl-substituted amino acids

Welcome to the technical support center for the synthesis of tolyl-substituted amino acids. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable non-canonical amino acids. By understanding the underlying mechanisms of these side reactions, you can effectively troubleshoot and optimize your synthetic strategies.

Section 1: Racemization—The Stereochemical Challenge

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules like amino acids. Racemization, the formation of an equal mixture of enantiomers, is a frequent and critical side reaction.

Question: I'm observing significant racemization in my coupling reaction to introduce the tolyl group. What is the primary cause and how can I mitigate it?